![molecular formula C13H15N3O3S B7508536 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B7508536.png)
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, also known as MTSD, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. MTSD is a spirocyclic compound that is structurally similar to other drugs that have been used to treat various medical conditions, including Alzheimer's disease and cancer. In
Mecanismo De Acción
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione works by inhibiting the activity of certain enzymes that are involved in the progression of various medical conditions. For example, in Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function. In cancer cells, this compound induces apoptosis by activating the caspase pathway, which leads to cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In animal studies, this compound has been shown to improve cognitive function and memory in rats with Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments is that it is a relatively stable compound that can be synthesized in large quantities. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, which can make it a valuable tool in studying the mechanisms of various medical conditions. However, one of the limitations of using this compound in lab experiments is that it can be difficult to synthesize and purify, which can make it a time-consuming and expensive process.
Direcciones Futuras
There are several future directions for research on 8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione. One area of research could be to explore the potential of this compound as a treatment for Alzheimer's disease. Additionally, further studies could be conducted to investigate the anti-cancer and anti-inflammatory properties of this compound. Furthermore, future research could focus on developing more efficient and cost-effective methods for synthesizing and purifying this compound. Finally, studies could be conducted to explore the potential of this compound as a tool for studying the mechanisms of various medical conditions.
Métodos De Síntesis
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis begins with the reaction of 5-methylthiophene-2-carboxylic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with ethyl acetoacetate to form the triazole ring. Finally, the spirocyclic structure is formed by reacting the triazole intermediate with cyclohexanone.
Aplicaciones Científicas De Investigación
8-(5-Methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has been studied for its potential applications in the treatment of various medical conditions, including Alzheimer's disease, cancer, and inflammation. Studies have shown that this compound has the ability to inhibit the activity of certain enzymes that are involved in the progression of Alzheimer's disease. Additionally, this compound has been shown to have anti-cancer properties, as it can induce apoptosis in cancer cells. Furthermore, this compound has been shown to have anti-inflammatory effects, which may make it a potential treatment for inflammatory diseases.
Propiedades
IUPAC Name |
8-(5-methylthiophene-2-carbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S/c1-8-2-3-9(20-8)10(17)16-6-4-13(5-7-16)11(18)14-12(19)15-13/h2-3H,4-7H2,1H3,(H2,14,15,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNABTAVZIRSOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CCC3(CC2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[4-(2-Methylpropyl)piperazin-1-yl]phenol](/img/structure/B7508453.png)
![1-[(4-Pyrazol-1-ylphenyl)methyl]piperidin-3-ol](/img/structure/B7508456.png)
![1-[2-(2-chlorophenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508465.png)
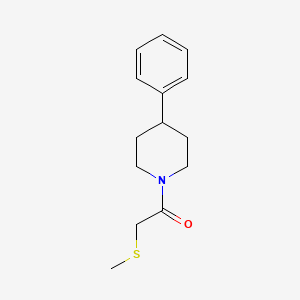
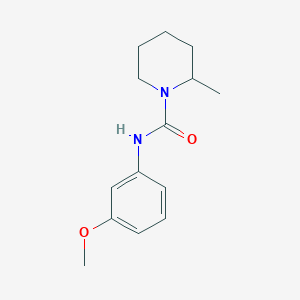
![1-{4-[(2,6-Dimethylpyrimidin-4-YL)oxy]phenyl}ethanone](/img/structure/B7508480.png)
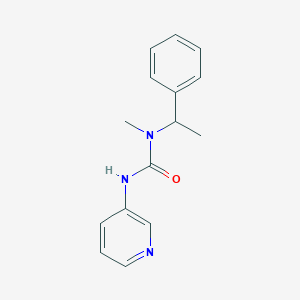
![(3-Fluorophenyl)-[4-(4-hydroxyphenyl)piperidin-1-yl]methanone](/img/structure/B7508497.png)
![1-[3-(4,6-Dimethylpyrimidin-2-yl)oxyphenyl]ethanone](/img/structure/B7508509.png)
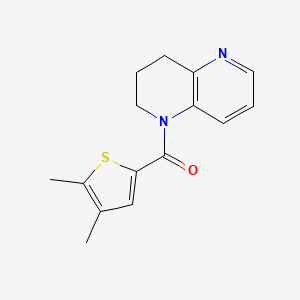
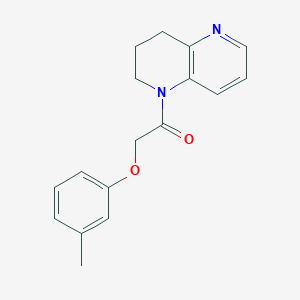
![1-[(2,4-Dichlorophenyl)methyl-methylamino]-3-(thiophen-2-ylmethoxy)propan-2-ol](/img/structure/B7508521.png)
![1-[2-(3,4-dimethylphenyl)acetyl]-N-methylpiperidine-4-carboxamide](/img/structure/B7508524.png)
![3-[3-(2-Ethylpiperidin-1-yl)-3-oxopropyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7508550.png)
